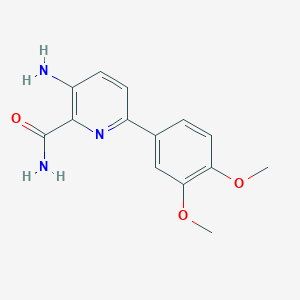
N-(Prop-2-YN-1-YL)perylene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Prop-2-YN-1-YL)perylene-3-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features a prop-2-yn-1-yl group attached to the nitrogen atom of the carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)perylene-3-carboxamide typically involves the reaction of perylene-3-carboxylic acid with prop-2-yn-1-amine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Prop-2-YN-1-YL)perylene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perylene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perylene compounds.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while reduction could produce perylene dihydrides. Substitution reactions can result in a variety of functionalized perylene derivatives .
Wissenschaftliche Forschungsanwendungen
N-(Prop-2-YN-1-YL)perylene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Wirkmechanismus
The mechanism of action of N-(Prop-2-YN-1-YL)perylene-3-carboxamide involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photochemistry. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Similar structure but with a naphthalene core instead of perylene.
N-(Prop-2-yn-1-yl)aniline: Features an aniline core, differing in aromaticity and electronic properties.
N-(Prop-2-yn-1-yl)benzamide: Contains a benzamide core, offering different reactivity and applications.
Uniqueness
N-(Prop-2-YN-1-YL)perylene-3-carboxamide is unique due to its perylene core, which provides enhanced π-π stacking interactions and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring strong fluorescence and electronic conductivity.
Eigenschaften
CAS-Nummer |
918438-07-0 |
|---|---|
Molekularformel |
C24H15NO |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-prop-2-ynylperylene-3-carboxamide |
InChI |
InChI=1S/C24H15NO/c1-2-14-25-24(26)21-13-12-20-17-9-4-7-15-6-3-8-16(22(15)17)18-10-5-11-19(21)23(18)20/h1,3-13H,14H2,(H,25,26) |
InChI-Schlüssel |
GYKFNBJUIFEZSS-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC(=O)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C5=C2C1=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)



![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)

![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)

![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)

